

dose adjustment of Upacicalcet based on iPTH and calcium levels

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Compound of Interest

Compound Name: Upacicalcet

Cat. No.: B611592

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Upacicalcet Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of **Upacicalcet** in experimental settings. The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Upacicalcet**?

A1: **Upacicalcet** is a novel, small-molecule calcimimetic agent that functions as an agonist of the calcium-sensing receptor (CaSR).[1][2] By binding to and activating the CaSR on the surface of parathyroid gland cells, **Upacicalcet** mimics the effect of extracellular calcium.[3][4][5] This activation inhibits the secretion of parathyroid hormone (PTH), which in turn helps to normalize serum calcium and phosphorus levels.[1] The primary therapeutic goal is to manage secondary hyperparathyroidism (SHPT) in patients undergoing hemodialysis.[4][6]

Q2: What is the recommended starting dose of **Upacicalcet** in clinical studies?

A2: The initial dose of **Upacicalcet** in clinical trials is typically determined by the patient's baseline serum corrected calcium (cCa) level. In a phase 3 study, the starting dose was 50 µg if the serum cCa was ≥9.0 mg/dL, and it was reduced to 25 µg if the cCa was below 9.0 mg/dL.

[7][8] Another study protocol mentions a general starting dose of 25 µg, which is then adjusted.

[2] A phase 2 study initiated all patients on a 50 µg starting dose.[9][10]

Q3: How is the dose of **Upacicalcet** adjusted based on iPTH and calcium levels?

A3: Dose adjustments for **Upacicalcet** are made iteratively to achieve and maintain a target range for intact parathyroid hormone (iPTH) while monitoring serum corrected calcium (cCa) levels. The dose is typically titrated within a range of 25 to 300 µg.[2][7][9] Dose increases are generally considered if the iPTH level is above the target range and the cCa level is at or above a prespecified threshold (e.g., ≥ 8.4 mg/dL).[9][11][12] Conversely, the dose is reduced if the iPTH level falls below the target range (e.g., < 60 pg/mL for two consecutive weeks).[9][11]

Troubleshooting Guide

Issue 1: Hypocalcemia is observed after administration of **Upacicalcet**.

- Cause: **Upacicalcet**'s mechanism of action involves suppressing PTH, which can lead to a decrease in serum calcium levels.[3]
- Solution:
 - Monitor Serum Calcium: Regularly monitor serum corrected calcium (cCa) levels.
 - Dose Interruption: If the serum cCa level falls below a critical threshold (e.g., < 7.5 mg/dL), administration of **Upacicalcet** should be interrupted.[9][11][13]
 - Dose Re-initiation: Once the cCa level recovers to a safe range (e.g., ≥ 7.5 mg/dL or ≥ 8.4 mg/dL), **Upacicalcet** can be resumed, potentially at the same or a reduced dose.[8][9][13]
 - Calcium Supplementation: The use of calcium supplements or adjustments to dialysate calcium concentration may be considered, as was done in some clinical trials.[8]

Issue 2: iPTH levels are not decreasing sufficiently despite **Upacicalcet** administration.

- Cause: The current dose of **Upacicalcet** may be insufficient to adequately suppress PTH secretion.
- Solution:

- Dose Escalation: If the serum iPTH level remains above the target range (e.g., >240 pg/mL) and the serum cCa is ≥ 8.4 mg/dL, a stepwise increase in the **Upacicalcet** dose is warranted.[9][11]
- Titration Schedule: Dose increases should be made at regular intervals (e.g., every 3 weeks) to allow for stabilization and accurate assessment of the response.[6] The dose can be adjusted in steps (e.g., 25, 50, 100, 150, 200, 250, or 300 μ g).[8][9]

Issue 3: Gastrointestinal side effects are observed.

- Cause: While **Upacicalcet** is an intravenous formulation designed to minimize gastrointestinal adverse events compared to oral calcimimetics, such events can still occur.[9]
- Solution:
 - Assess Severity: Determine the severity of the symptoms.
 - Dose Adjustment: If the side effects are considered related to the study drug, a dose reduction may be necessary.
 - Symptomatic Treatment: Consider appropriate symptomatic treatment for nausea or vomiting.

Data Presentation

Table 1: **Upacicalcet** Dose Titration and Monitoring Parameters from Clinical Trials

Parameter	Phase 2 Study (Japan)[9][10]	Phase 3 Study (Japan)[7][8]	Phase 3 Program (Global)[7][14]
Starting Dose	50 µg	25 µg if cCa <9.0 mg/dL; 50 µg if cCa ≥9.0 mg/dL	25 µg if cCa <9.0 mg/dL; 50 µg if cCa ≥9.0 mg/dL
Dose Range	25 - 300 µg	25 - 300 µg	25 - 300 µg
Target iPTH Range	60 - 240 pg/mL	60 - 240 pg/mL	150 - 300 pg/mL
Dose Increase Criterion	iPTH >240 pg/mL and cCa ≥8.4 mg/dL	Not explicitly stated in the same detail	Not explicitly stated in the same detail
Dose Decrease Criterion	iPTH <60 pg/mL for 2 consecutive weeks	Not explicitly stated in the same detail	Not explicitly stated in the same detail
Dose Interruption	cCa <7.5 mg/dL	Not explicitly stated in the same detail	Not explicitly stated in the same detail

Experimental Protocols

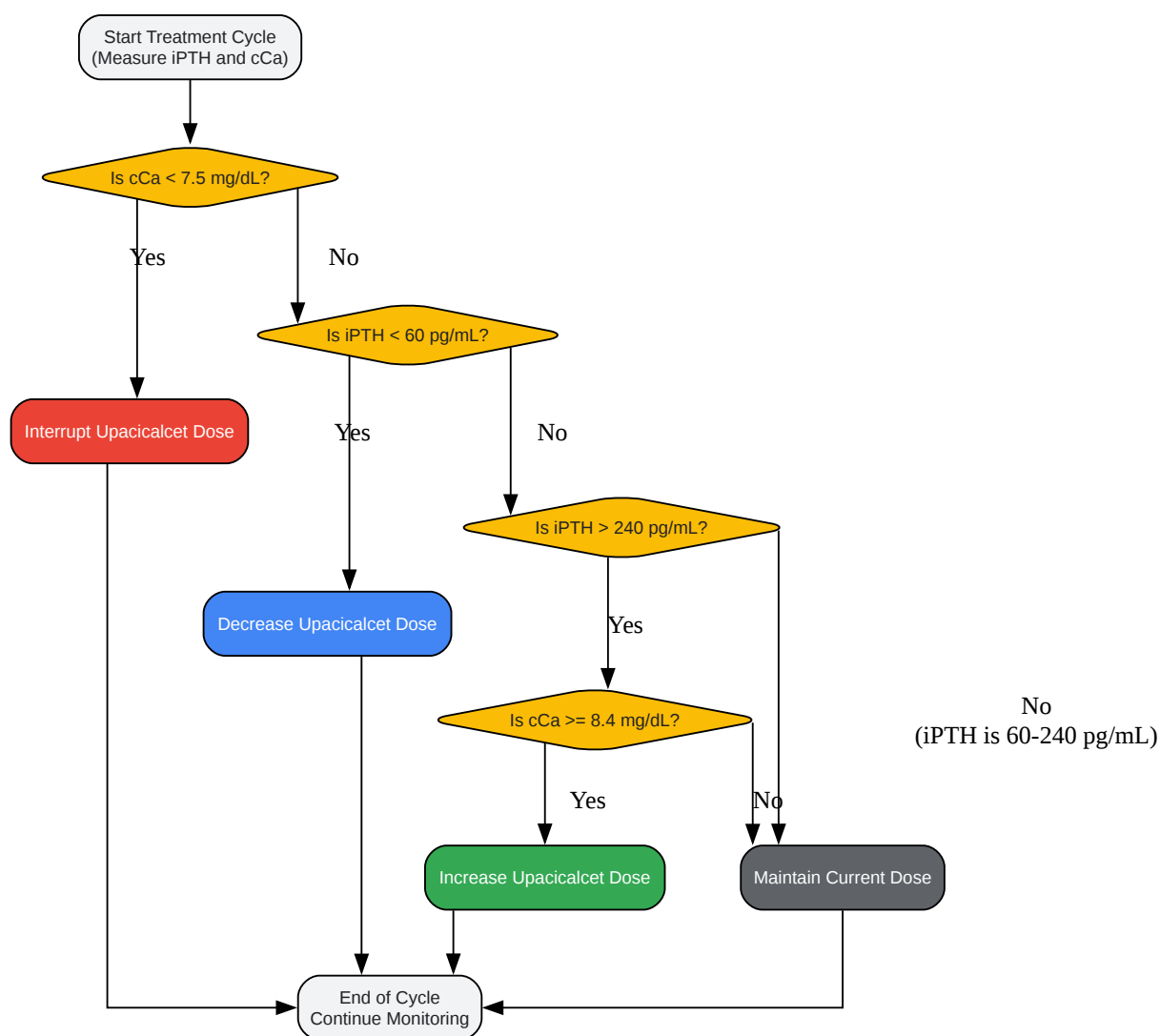
Protocol: Dose Adjustment of **Upacicalcet** in a Clinical Trial Setting

This protocol is a synthesized representation based on methodologies described in published clinical trials.[8][9][11]

- Patient Population: Adult patients with secondary hyperparathyroidism undergoing hemodialysis three times a week.
- Inclusion Criteria: Key criteria often include serum iPTH levels >240 pg/mL and serum corrected calcium levels ≥8.4 mg/dL.[8][12]
- Drug Administration: **Upacicalcet** is administered as an intravenous bolus injection into the venous side of the dialysis circuit at the end of each hemodialysis session.[2][6]
- Initial Dosing:
 - If baseline serum corrected calcium (cCa) is <9.0 mg/dL, the starting dose is 25 µg.

- If baseline serum cCa is ≥ 9.0 mg/dL, the starting dose is 50 μg .^{[7][8]}
- Dose Titration:
 - The dose of **Upacicalcet** is adjusted every three weeks to achieve and maintain the target serum iPTH range (e.g., 60-240 pg/mL).^[6]
 - Dose adjustments are made in increments of 25 or 50 μg , up to a maximum of 300 μg .^[9]
- Monitoring:
 - Serum iPTH and cCa levels are measured regularly (e.g., weekly or bi-weekly).
- Dose Adjustment Logic:
 - Increase Dose: If iPTH is above the target range and cCa is ≥ 8.4 mg/dL, increase the dose to the next level.
 - Maintain Dose: If iPTH is within the target range and cCa is stable, continue the current dose.
 - Decrease Dose: If iPTH is below the target range (e.g., < 60 pg/mL), reduce the dose to the previous level.
 - Interrupt Dose: If cCa falls below 7.5 mg/dL, temporarily discontinue **Upacicalcet** until cCa recovers.

Mandatory Visualization



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Caption: **Upacalcet** Dose Adjustment Workflow.

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